molecular formula C20H22N4O6S B2825063 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide CAS No. 1226441-89-9

4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide

Cat. No.: B2825063
CAS No.: 1226441-89-9
M. Wt: 446.48
InChI Key: ALQVZAIDZRCWTQ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a dimethylsulfamoyl group, a methoxyphenoxy group, and an oxadiazole ring. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an appropriate leaving group.

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through the reaction of a suitable amine with dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(phenylmethyl)benzamide: Similar structure but lacks the oxadiazole and methoxyphenoxy groups.

    4-(N,N-dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the oxadiazole group.

    4-(N,N-dimethylsulfamoyl)-N-(1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but lacks the methoxyphenoxy group.

Uniqueness

The presence of the oxadiazole ring, methoxyphenoxy group, and dimethylsulfamoyl group in 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide makes it unique compared to similar compounds

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide , identified by its CAS number 1226441-89-9 , is a novel chemical entity with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O6SC_{20}H_{22}N_{4}O_{6}S, with a molecular weight of 446.5 g/mol . Its structure features a dimethylsulfamoyl group, an oxadiazole moiety, and a methoxyphenoxy group, which are critical for its biological interactions.

PropertyValue
CAS Number1226441-89-9
Molecular FormulaC20H22N4O6S
Molecular Weight446.5 g/mol

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies using the MTT assay have demonstrated that related compounds can inhibit the growth of various tumor cell lines. Although specific data on this compound's antitumor efficacy is limited, it is hypothesized that it may share similar mechanisms due to its structural analogs.

Antimicrobial Activity

The compound's potential antimicrobial activity is suggested by the presence of the dimethylsulfamoyl group, which has been associated with antimicrobial properties in other derivatives. For example, sulfonamide derivatives are known to exhibit bacteriostatic effects against a range of pathogens. Future studies should focus on evaluating the minimum inhibitory concentration (MIC) against relevant microbial strains.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways in target organisms. For example, the oxadiazole moiety may interact with cellular targets involved in metabolic processes, leading to growth inhibition.

Study 1: Antitumor Efficacy

In a study assessing the antitumor activity of related compounds, researchers found that derivatives containing oxadiazole exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that our compound may also possess comparable antitumor activity.

Study 2: Antimicrobial Properties

A study investigating sulfonamide derivatives reported effective inhibition of Staphylococcus epidermidis at concentrations around 1000 μg/mL. This highlights the need for further exploration into the antimicrobial potential of our compound through similar assays.

Study 3: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxyphenoxy and oxadiazole groups significantly influence biological activity. Compounds with enhanced lipophilicity and optimal electronic properties tend to exhibit better bioactivity profiles.

Future Directions

To fully elucidate the biological activity of This compound , several research avenues should be pursued:

  • In Vitro Studies : Conduct comprehensive in vitro assays to evaluate cytotoxicity against a broader range of cancer cell lines and microbial strains.
  • In Vivo Studies : Assess pharmacokinetics and pharmacodynamics through animal models to understand its therapeutic potential and safety profile.
  • Mechanistic Studies : Investigate specific molecular targets and pathways affected by this compound using proteomic and genomic approaches.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-24(2)31(26,27)17-10-4-14(5-11-17)20(25)21-12-19-22-18(23-30-19)13-29-16-8-6-15(28-3)7-9-16/h4-11H,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQVZAIDZRCWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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